molecular formula C15H10ClN3O B10974314 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide

Cat. No.: B10974314
M. Wt: 283.71 g/mol
InChI Key: CNLICXJUBVTFHL-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position, a pyridin-2-yl group at the 2-position, and a carboxamide group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene and a catalyst like sulfuric acid.

    Pyridin-2-yl Substitution: The pyridin-2-yl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of pyridine reacts with the chlorinated quinoline in the presence of a palladium catalyst.

    Carboxamide Formation: The final step involves the conversion of the carboxylic acid group to a carboxamide using reagents like thionyl chloride followed by ammonia or an amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridin-2-yl group, forming N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, especially at positions activated by the electron-withdrawing chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyridin-2-yl group.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted quinoline derivatives depending on the electrophile used.

Scientific Research Applications

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific electronic or photophysical properties.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA Intercalation: Intercalating into DNA strands, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-2-(pyridin-3-yl)quinoline-4-carboxamide: Similar structure but with the pyridinyl group at the 3-position.

    6-Bromo-2-(pyridin-2-yl)quinoline-4-carboxamide: Bromine substituent instead of chlorine.

    6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Carboxylic acid group instead of carboxamide.

Uniqueness

6-Chloro-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and the pyridin-2-yl group can enhance its binding affinity to certain biological targets, making it a valuable compound for drug development.

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

6-chloro-2-pyridin-2-ylquinoline-4-carboxamide

InChI

InChI=1S/C15H10ClN3O/c16-9-4-5-12-10(7-9)11(15(17)20)8-14(19-12)13-3-1-2-6-18-13/h1-8H,(H2,17,20)

InChI Key

CNLICXJUBVTFHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)N

Origin of Product

United States

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